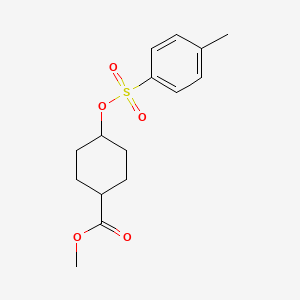

![molecular formula C21H25NO5 B3074973 1,2,3,10-四甲氧基-7-(甲基氨基)-6,7-二氢-5H-苯并[a]庚烯-9-酮 CAS No. 102491-77-0](/img/structure/B3074973.png)

1,2,3,10-四甲氧基-7-(甲基氨基)-6,7-二氢-5H-苯并[a]庚烯-9-酮

描述

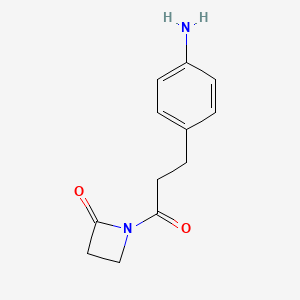

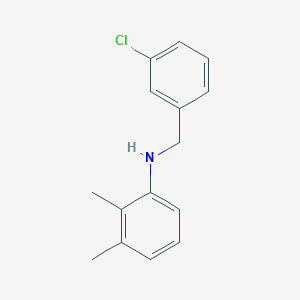

This compound is also known as Demecolcine . It is a derivative of colchicine and has the molecular formula C21H25NO5 . It is an antitumor alkaloid that depolymerizes microtubules and inhibits spindle formation during metaphase .

Synthesis Analysis

Demecolcine was isolated from Colchicum autumnale L., Liliaceae . The structure of Demecolcine was determined by Santavy et al . The synthesis of Demecolcine was reported by Uffer et al .Molecular Structure Analysis

The molecular weight of Demecolcine is 371.43 . The percent composition is C 67.91%, H 6.78%, N 3.77%, O 21.54% .Physical And Chemical Properties Analysis

Demecolcine forms pale yellow prisms from ethyl acetate + ether . It has a melting point of 186°C . It is soluble in acidified water, in alcohol, ether, chloroform, benzene .科学研究应用

合成与利用

化合物 1,2,3,10-四甲氧基-7-(甲基氨基)-6,7-二氢-5H-苯并[a]庚烯-9-酮已在各种合成途径中得到利用。例如,Learmonth、Proctor 和 Scopes(1997 年)展示了其在合成 6-氨基四氢苯并[7]环烯中的应用,显示了其在创建多样化化学结构方面的潜力 (Learmonth、Proctor 和 Scopes,1997 年)。

药物化学

在药物化学领域,已经探索了该化合物的衍生物。Shiotani、Kometani 和 Mitsuhashi(1975 年)合成了 2,3,4,5,6,7-六氢-1,6-甲烷-1H-3-苯并杂蒽酮衍生物,展示了该化合物在止痛药开发中的相关性 (Shiotani、Kometani 和 Mitsuhashi,1975 年)。

立体化学研究

Fülöp、Stájer、Bernáth 和 Sohár(1985 年)进行了涉及类似化合物的立体化学研究,强调了此类分子在理解杂环化学立体化学方面的意义 (Fülöp、Stájer、Bernáth 和 Sohár,1985 年)。

生物活性化合物合成

Walz 和 Sundberg(2000 年)报道了使用与主题化合物相似的结构合成了生物活性化合物,如异阿朴吗啡,一种 PKC 抑制剂。这强调了其在合成生物学上重要的分子的潜力 (Walz 和 Sundberg,2000 年)。

杂环化合物合成

Abdallah、Hassaneen 和 Abdelhadi(2009 年)探索了合成包含异喹啉部分的四杂环和五杂环化合物,表明该化合物在形成复杂的杂环结构方面具有多功能性 (Abdallah、Hassaneen 和 Abdelhadi,2009 年)。

环化方法

Abou‐Hadeed 和 Hansen(1997 年)关于将庚烯-4,5-二羧酸酯转化为苯并[a]庚烯的环化方法的工作突出了该化合物在复杂化学转化中的应用 (Abou‐Hadeed 和 Hansen,1997 年)。

荧光性质

Long、Wang、Matsuura 和 Meng(1999 年)研究了新型苯并[a]苯氧杂蒽-5-酮衍生物的荧光性质。这项研究表明,使用类似化合物研究荧光具有潜力,这在各种科学应用中很重要 (Long、Wang、Matsuura 和 Meng,1999 年)。

作用机制

Target of Action

The primary target of this compound, also known as Demecolcine , is microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Demecolcine interacts with its target by binding to the microtubule plus end , which suppresses microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .

Biochemical Pathways

The compound affects the cell division pathway by inhibiting spindle formation during metaphase . This action disrupts the normal process of mitosis, causing cells to arrest in metaphase . This mechanism is used to synchronize cells and for karyotyping in cytogenetic studies .

Pharmacokinetics

Therefore, handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Result of Action

The result of the compound’s action is the disruption of normal cell division . By inhibiting microtubule dynamics, it causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, it can also cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .

Action Environment

The compound is stable if stored as directed and should be protected from light and heat . It’s important to note that strong oxidizing agents should be avoided . Environmental factors such as temperature, light, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one vary with different dosages in animal models .

属性

IUPAC Name |

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859391 | |

| Record name | 1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)

![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B3074948.png)

![5-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-pyrazol-3-amine](/img/structure/B3074949.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)